Cas no 54978-36-8 (1-iodo-2-methyl-4-(trifluoromethyl)Benzene)

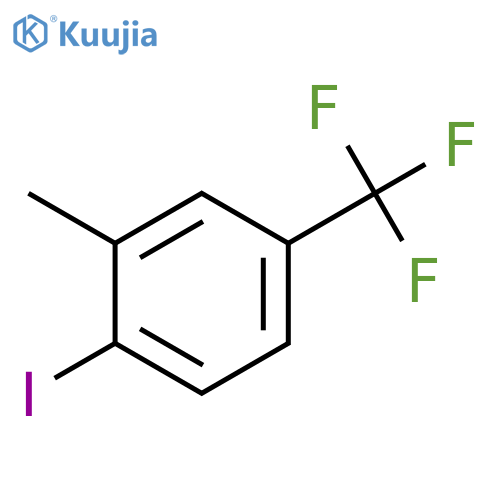

54978-36-8 structure

商品名:1-iodo-2-methyl-4-(trifluoromethyl)Benzene

1-iodo-2-methyl-4-(trifluoromethyl)Benzene 化学的及び物理的性質

名前と識別子

-

- 1-iodo-2-methyl-4-(trifluoromethyl)Benzene

- 4-Iodo-3-methylbenzotrifluoride

- 54978-36-8

- Z1618136201

- E84775

- EN300-227458

- 2-methyl-4-trifluoromethylphenyl iodide

- DA-04954

- SCHEMBL1529230

- AKOS033575483

- DTXSID60610588

- 1-Iodo-2-methyl-4-trifluoromethylbenzene

- BS-45052

- MFCD22570417

- QIDGGNVXBHQBRB-UHFFFAOYSA-N

- DTXCID00561343

- 853-686-6

- ECA97836

-

- MDL: MFCD22570417

- インチ: InChI=1S/C8H6F3I/c1-5-4-6(8(9,10)11)2-3-7(5)12/h2-4H,1H3

- InChIKey: IRCKGZNGYDUSAN-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=CC=C1I)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 285.94663g/mol

- どういたいしつりょう: 285.94663g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 155

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 0Ų

1-iodo-2-methyl-4-(trifluoromethyl)Benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-227458-0.25g |

1-iodo-2-methyl-4-(trifluoromethyl)benzene |

54978-36-8 | 95.0% | 0.25g |

$110.0 | 2025-02-20 | |

| Oakwood | 094095-1g |

4-Iodo-3-methylbenzotrifluoride |

54978-36-8 | 97% | 1g |

$150.00 | 2024-07-19 | |

| Ambeed | A1073354-5g |

1-Iodo-2-methyl-4-(trifluoromethyl)benzene |

54978-36-8 | 95% | 5g |

$620.0 | 2025-02-25 | |

| Ambeed | A1073354-1g |

1-Iodo-2-methyl-4-(trifluoromethyl)benzene |

54978-36-8 | 95% | 1g |

$150.0 | 2025-02-25 | |

| Ambeed | A1073354-250mg |

1-Iodo-2-methyl-4-(trifluoromethyl)benzene |

54978-36-8 | 95% | 250mg |

$75.0 | 2025-02-25 | |

| Enamine | EN300-227458-0.05g |

1-iodo-2-methyl-4-(trifluoromethyl)benzene |

54978-36-8 | 95.0% | 0.05g |

$52.0 | 2025-02-20 | |

| Oakwood | 094095-250mg |

4-Iodo-3-methylbenzotrifluoride |

54978-36-8 | 97% | 250mg |

$75.00 | 2024-07-19 | |

| Fluorochem | 094095-25g |

4-Iodo-3-methylbenzotrifluoride |

54978-36-8 | 25g |

£2433.00 | 2022-03-01 | ||

| Enamine | EN300-227458-2.5g |

1-iodo-2-methyl-4-(trifluoromethyl)benzene |

54978-36-8 | 95.0% | 2.5g |

$461.0 | 2025-02-20 | |

| Oakwood | 094095-25g |

4-Iodo-3-methylbenzotrifluoride |

54978-36-8 | 97% | 25g |

$2410.00 | 2024-07-19 |

1-iodo-2-methyl-4-(trifluoromethyl)Benzene 関連文献

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

54978-36-8 (1-iodo-2-methyl-4-(trifluoromethyl)Benzene) 関連製品

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

推奨される供給者

atkchemica

(CAS:54978-36-8)1-iodo-2-methyl-4-(trifluoromethyl)Benzene

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:54978-36-8)1-iodo-2-methyl-4-(trifluoromethyl)Benzene

清らかである:99%

はかる:5g

価格 ($):558.0